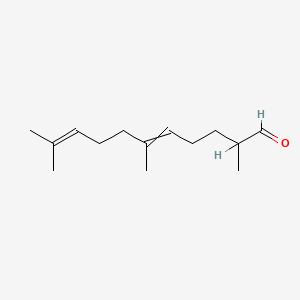

2,6,10-Trimethylundeca-5,9-dienal

Beschreibung

Contextualization within Natural Products Chemistry and Chemical Ecology

2,6,10-Trimethylundeca-5,9-dienal (B1214046) is a naturally occurring compound classified as a sesquiterpenoid. These C15 compounds are synthesized from three isoprene (B109036) units and are known for their immense structural diversity and significant biological activities. In the field of natural products chemistry, research focuses on the isolation, structure elucidation, and synthesis of such molecules.

From a chemical ecology perspective, this compound is recognized as a semiochemical. Semiochemicals are signal-carrying molecules that are crucial for communication between organisms. The study of this aldehyde provides valuable insights into the chemical language that governs ecological interactions, such as those between insects.

Significance in Inter- and Intra-specific Chemical Communication

The primary significance of this compound lies in its role as a mediator of chemical communication. Evidence points to its use by certain insect species, highlighting its importance in both communication within a species (intraspecific) and between different species (interspecific).

A notable example of its role in intra-specific communication is its identification as a semiochemical in the termite species Hodotermopsis sjostedti. pherobase.com In this context, the compound likely plays a role in coordinating social behaviors, such as trail-following or caste recognition, which are fundamental to the organization and survival of the colony.

While the primary focus has been on its role within a species, the potential for inter-specific signaling also exists. As a volatile organic compound, it can be detected by other organisms in the ecosystem, potentially acting as a kairomone (benefiting the receiver) or an allomone (benefiting the emitter).

| Organism | Family | Order | Reported Function of this compound |

| Hodotermopsis sjostedti | Termopsidae | Isoptera | Component of chemical communication system |

Overview of Research Paradigms and Methodological Approaches

The investigation of this compound and other semiochemicals employs a multidisciplinary approach, integrating chemistry and biology.

Isolation and Identification: The initial step in studying this natural product involves its extraction from the source organism, for instance, from the glands of insects. This is typically achieved using solvent extraction. The resulting extract is a complex mixture that requires separation and purification, commonly performed using chromatographic techniques such as gas chromatography (GC). The definitive identification of this compound is then accomplished through spectroscopic methods. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, while nuclear magnetic resonance (NMR) spectroscopy is used to elucidate its detailed chemical structure.

Synthesis and Bioassays: To confirm the biological activity of the identified compound, chemical synthesis is often employed. This allows researchers to obtain pure samples of this compound, free from any other compounds present in the natural extract. These synthetic samples are then used in behavioral bioassays to determine their effect on the target organisms. For example, in the case of a suspected trail pheromone, a synthetic version would be laid in an artificial trail to observe if it elicits a following response from the insects. Electrophysiological techniques, such as electroantennography (EAG), can also be used to measure the response of an insect's antenna to the compound, providing further evidence of its perception by the organism.

| Research Step | Common Techniques | Purpose |

| Isolation & Purification | Solvent Extraction, Gas Chromatography (GC) | To separate the compound from the biological matrix and other chemicals. |

| Structural Elucidation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | To determine the precise chemical structure of the compound. |

| Functional Confirmation | Chemical Synthesis, Behavioral Bioassays, Electroantennography (EAG) | To verify the biological role and activity of the pure compound. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6,10-trimethylundeca-5,9-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,9,11,14H,5-6,8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGMEZJVBHJYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904728 | |

| Record name | 2,6,10-Trimethyl-5,9-undecadienal (mixture of all stereo forms) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24048-13-3, 54082-68-7 | |

| Record name | Dihydroapofarnesal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24048-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,10-Trimethyl-5,9-undecadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54082-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,9-Undecadienal, 2,6,10-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024048133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,9-Undecadienal, 2,6,10-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054082687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,9-Undecadienal, 2,6,10-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,9-Undecadienal, 2,6,10-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10-Trimethyl-5,9-undecadienal (mixture of all stereo forms) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10-trimethylundeca-5,9-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,10-trimethylundeca-5,9-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Strategies for 2,6,10 Trimethylundeca 5,9 Dienal

Established Synthetic Pathways for 2,6,10-Trimethylundeca-5,9-dienal (B1214046) Isomers

The primary industrial route to this compound involves a multi-step process commencing with a Darzens condensation reaction. This classical method has been refined to optimize yield and purity, catering to the demands of the fragrance industry.

Darzens Condensation Approaches for (5E) and (5Z) Isomers

The Darzens reaction, or glycidic ester condensation, is a cornerstone in the synthesis of this compound. The process typically begins with the reaction of geranyl acetone (B3395972) with an α-haloester, such as methyl chloroacetate, in the presence of a base to form a glycidic ester. This is followed by saponification and subsequent decarboxylation to yield the target aldehyde. wikipedia.org

While the patent literature extensively covers the synthesis of the (5E)-isomer, commercially known as Profarnesal®, specific details on directing the synthesis to favor the (5Z)-isomer are less commonly documented in readily available sources. The stereochemical outcome of the Darzens condensation can be influenced by factors such as the choice of base, solvent, and reaction temperature, which can affect the relative orientation of the substituents in the transition state leading to the glycidic ester intermediate. Generally, the reaction favors the formation of the more stable trans-epoxide, which in this case leads to the (5E)-isomer of the final aldehyde.

Improved Manufacturing Processes and Reaction Conditions

Continuous efforts to enhance the efficiency and cost-effectiveness of this compound production have led to significant process improvements. These optimizations focus on various reaction parameters to maximize yield and product quality.

Temperature control is critical throughout the synthesis. The initial Darzens condensation is typically conducted at low temperatures, preferably below -15°C, with an optimal range between -30°C and -15°C, to ensure controlled reaction and minimize side products. wikipedia.org Following the formation of the glycidic ester, the subsequent saponification and decarboxylation steps are carried out at elevated temperatures. For instance, the decarboxylation can be performed by feeding a solution of the intermediate glycidic acid through a heated tube reactor at temperatures around 240°C. wikipedia.org

The choice of solvent plays a pivotal role in the reaction's success. Aromatic hydrocarbons such as toluene (B28343) and xylenes, or aliphatic hydrocarbons like n-heptane and n-hexane, are commonly employed for the Darzens condensation and subsequent work-up steps. wikipedia.org The selection of the base is also crucial, with sodium methoxide (B1231860) being a frequently used and effective catalyst for the initial condensation. wikipedia.org The use of sodium hydroxide (B78521) is typical for the saponification step that follows. wikipedia.org

| Reaction Step | Parameter | Optimized Condition | Reference |

| Darzens Condensation | Reactants | Geranyl acetone, Methyl chloroacetate | wikipedia.org |

| Base | Sodium methoxide | wikipedia.org | |

| Solvent | Toluene, n-Heptane | wikipedia.org | |

| Temperature | -30°C to -15°C | wikipedia.org | |

| Saponification | Reagent | Sodium hydroxide | wikipedia.org |

| Decarboxylation | Temperature | ~240°C | wikipedia.org |

| Purification | Method | Distillation | wikipedia.org |

| Overall Yield | 55.8% | wikipedia.org |

Synthesis of Analogues and Structurally Related Sesquiterpenoids

The structural backbone of this compound serves as a template for the synthesis of a variety of analogues and related sesquiterpenoids. These synthetic efforts aim to explore the structure-odor relationship and to discover novel fragrance ingredients. Farnesol (B120207), a closely related sesquiterpene alcohol, is a key starting material and intermediate in the biosynthesis and chemical synthesis of many such compounds. researchgate.netnih.gov Through various chemical transformations like oxidation, reduction, and cyclization, a diverse array of sesquiterpenoid aldehydes and other derivatives can be accessed. For instance, the oxidation of farnesol yields farnesal, which is a constitutional isomer of this compound. researchgate.net

Further derivatization can lead to a wide range of compounds with varied olfactory profiles. The synthesis of these analogues often employs standard organic chemistry reactions, allowing for modifications at the aldehyde functional group, the double bonds, or the carbon skeleton.

Chemoenzymatic and Biocatalytic Approaches to Related Compounds

The pursuit of sustainable and selective chemical manufacturing has propelled the exploration of chemoenzymatic and biocatalytic methods for producing valuable compounds like fragrance aldehydes. These approaches harness the inherent selectivity of enzymes to perform specific transformations, often under mild conditions, offering an alternative to traditional chemical synthesis. While direct chemoenzymatic synthesis of this compound is not extensively documented in publicly available research, numerous studies on related terpene aldehydes and sesquiterpenoids highlight the potential of these strategies.

Biocatalysis offers a powerful tool for the structural modification of complex molecules like sesquiterpenoids. nih.gov Microorganisms, plant tissue cultures, and isolated enzymes are employed as biocatalysts for these transformations. nih.gov These biological systems can introduce functional groups with high regio- and stereoselectivity, which is often challenging to achieve through conventional chemical methods. nih.govresearchgate.net

One prominent strategy involves multi-enzymatic cascade reactions. For instance, the synthesis of chiral fragrance aldehydes has been achieved by combining a biocompatible metal-catalyzed reaction with a multi-enzymatic in vivo cascade. tuwien.ac.atmdpi.comresearchgate.net This can involve an initial chemical step, such as an oxidative Heck coupling, to create a suitable precursor, which is then fed into a biocatalytic system. mdpi.comresearchgate.net Within the microbial cell, a cascade of enzymes, such as a carboxylic acid reductase and an enoate reductase, can sequentially modify the molecule to yield the desired aldehyde. tuwien.ac.atmdpi.comresearchgate.net

The production of fragrance and flavor aldehydes from renewable resources is another key area of research. nih.gov Chemoenzymatic one-pot cascades have been developed utilizing phenylpropenes from natural sources like cloves and tarragon. nih.gov These cascades can involve a chemical isomerization step followed by enzymatic cleavage of a double bond to produce the target aldehyde. nih.gov

Furthermore, modular chemoenzymatic approaches have been developed for the synthesis of various terpene analogues. nih.govresearchgate.netdntb.gov.ua These methods often start with diphosphorylated precursors and utilize prenyl transferases and terpene synthases to construct the carbon skeleton. nih.govresearchgate.netdntb.gov.ua By using modified substrates, unnatural sesquiterpenoids can be produced, demonstrating the versatility of these enzymatic systems. nih.govnih.gov For example, dihydroartemisinic aldehyde, a precursor to the antimalarial drug artemisinin, has been synthesized using this approach. nih.govresearchgate.net

The table below summarizes key findings from various studies on the chemoenzymatic and biocatalytic synthesis of related aldehyde and terpene compounds, showcasing the diversity of enzymes and substrates being explored.

Biosynthetic Investigations of 2,6,10 Trimethylundeca 5,9 Dienal in Biological Systems

General Sesquiterpene Biosynthesis Pathways and Precursors

Sesquiterpenes, a diverse class of C15 terpenes, are derived from the precursor molecule farnesyl pyrophosphate (FPP). wikipedia.orglibretexts.org The biosynthesis of FPP itself begins with the universal five-carbon building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). exlibrisgroup.comwikipedia.orgresearchgate.net These precursors are synthesized through two primary pathways that are often compartmentalized within the cell. nih.gov In plants, the mevalonate (B85504) (MVA) pathway, located in the cytosol, is typically responsible for producing the precursors for sesquiterpenes. researchgate.netnih.gov The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, found in the plastids, generally supplies the precursors for monoterpenes and diterpenes. nih.govresearchgate.net

The formation of FPP occurs through the sequential head-to-tail condensation of IPP units with DMAPP, catalyzed by prenyltransferase enzymes. mdpi.com Specifically, the reaction of geranyl pyrophosphate (GPP), a C10 precursor, with an additional molecule of IPP yields the C15 intermediate, FPP. wikipedia.orgnih.gov This central precursor, FPP, then serves as the substrate for a wide array of terpene synthases (TPSs), which catalyze cyclization and rearrangement reactions to generate the vast structural diversity of sesquiterpenes. exlibrisgroup.commdpi.comjipb.net However, in the case of acyclic sesquiterpenoids like 2,6,10-trimethylundeca-5,9-dienal (B1214046), the FPP backbone is not cyclized but rather undergoes modifications such as oxidation or rearrangement to form the final product. wikipedia.org

Table 1: Key Precursors and Enzymes in Sesquiterpene Biosynthesis

| Molecule/Enzyme | Role in Biosynthesis |

|---|---|

| Isopentenyl Pyrophosphate (IPP) | C5 building block of terpenoids. exlibrisgroup.comwikipedia.orgresearchgate.net |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 isomer of IPP and the initial building block. exlibrisgroup.comwikipedia.orgresearchgate.net |

| Geranyl Pyrophosphate (GPP) | C10 intermediate formed from IPP and DMAPP. wikipedia.orgnih.gov |

| Farnesyl Pyrophosphate (FPP) | C15 precursor to all sesquiterpenes. wikipedia.orglibretexts.org |

| Terpene Synthases (TPSs) | Enzymes that convert FPP into diverse sesquiterpene structures. exlibrisgroup.commdpi.comjipb.net |

Organismal Sources and Biosynthetic Localization

The biosynthesis of this compound has been identified in distinct biological contexts, highlighting its importance in chemical communication and interaction.

In the realm of insects, (5E)-2,6,10-trimethylundeca-5,9-dienal has been identified as a key semiochemical, particularly in termites. pherobase.com Research has shown that this compound functions as a female sex pheromone in certain species of termites, such as Hodotermopsis sjoestedti and Zootermopsis nevadensis. researchgate.netfrontiersin.org It is secreted from the sternal gland of female alates (winged reproductives). researchgate.net The presence of this specific compound in the glandular secretions strongly suggests a localized biosynthesis within these specialized tissues. While the precise enzymatic steps leading from FPP to this compound in termite sternal glands are not fully elucidated, the pathway is presumed to involve oxidative modifications of the farnesyl backbone.

This compound is also a component of the volatile organic compounds (VOCs) emitted by some plants. researchgate.net These emissions are often complex mixtures of various chemical classes, with terpenoids being a major and highly diverse group. uab.cat The biosynthesis of this sesquiterpenoid aldehyde in plants is localized within tissues that produce and release VOCs, such as glandular trichomes and epidermal cells. researchgate.net

The emission of plant VOCs, including this compound, is not static but is dynamically influenced by a variety of environmental factors. uab.cat Abiotic factors such as temperature, light intensity, humidity, and nutrient availability can significantly alter the quantity and composition of emitted volatiles. nih.gov For instance, changes in temperature can affect the volatility of compounds and the enzymatic activity involved in their biosynthesis. nih.gov

Biotic stresses, such as herbivory and pathogen attacks, are also potent inducers of changes in plant VOC profiles. uab.catnih.gov These induced emissions can serve as a defense mechanism or as signals to attract natural enemies of the herbivores. exlibrisgroup.comresearchgate.net The specific blend of VOCs released can provide detailed information about the physiological state of the plant and the nature of the stress it is experiencing. nih.gov

Table 2: Factors Influencing Plant VOC Emissions

| Factor Type | Examples | Effect on VOC Emissions |

|---|---|---|

| Abiotic | Temperature, Light, Humidity, Nutrient Availability nih.gov | Alters the rate and composition of emitted volatiles. nih.gov |

| Biotic | Herbivory, Pathogen Attack uab.catnih.gov | Induces changes in the VOC profile, often as a defense response. exlibrisgroup.comresearchgate.netnih.gov |

Terpenoids, as a broad class of compounds, fulfill a multitude of roles in plants. They are essential for growth and development and are crucial for the plant's interaction with its environment. capes.gov.br As components of VOC emissions, terpenoids like this compound are key players in ecological signaling. jipb.net They can act as attractants for pollinators, repellents for herbivores, or as airborne signals that mediate interactions with neighboring plants and other organisms. exlibrisgroup.comresearchgate.net The structural diversity of terpenoids allows for a high degree of specificity in these chemical communications. researchgate.net

Role of 2,6,10 Trimethylundeca 5,9 Dienal in Biological Communication Systems

Inter- and Intra-specific Communication in Chemical Ecology

The use of 2,6,10-trimethylundeca-5,9-dienal (B1214046) extends beyond simple mate attraction and has broader implications in the chemical ecology of termites, influencing both interactions within a species (intraspecific) and between different species (interspecific).

For intraspecific communication, this pheromone is a critical component of the reproductive system, ensuring the meeting of sexually mature individuals and the subsequent formation of new colonies. inra.frresearchgate.net The specificity of this chemical signal, often part of a more complex blend of cuticular hydrocarbons that denote colony identity, helps to maintain the social structure and stability of the colony. ncsu.edu

In the context of interspecific communication, the chemical signals of one species can be exploited by others. While not directly stated for this compound in the provided results, it is a known phenomenon that the pheromonal communications of termites can be "eavesdropped upon" or mimicked by social parasites and predators to deceive the host termites. frontiersin.org The conserved nature of some pheromones could potentially make certain species vulnerable to such exploitation by inquilines (species that live in the nests of others) or predators that have evolved to recognize these chemical cues. nih.gov

Advanced Analytical Methodologies for 2,6,10 Trimethylundeca 5,9 Dienal

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are foundational to the accurate analysis of 2,6,10-Trimethylundeca-5,9-dienal (B1214046), particularly when dealing with complex matrices or trace concentrations.

Solid Phase Microextraction (SPME) for Trace Metabolite Profiling

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile extraction technique widely used for the analysis of volatile and semi-volatile compounds. nih.gov The technique is based on the partitioning of analytes between the sample matrix and a coated fiber. nih.gov The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For compounds like this compound, fibers such as polyacrylate (PA) or polydimethylsiloxane (B3030410) (PDMS) are often considered. nih.gov The PA fiber is generally more suitable for lower molecular weight, more polar compounds, while PDMS is effective for nonpolar, higher molecular weight analytes. nih.gov

Factors influencing the extraction efficiency of SPME include sampling time, temperature, and the thickness of the fiber coating. nih.gov Optimizing these parameters is essential for achieving high sensitivity and reproducibility. SPME's ability to concentrate trace-level metabolites makes it an invaluable tool for profiling complex samples in various fields, including environmental and food analysis. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a variation of SPME that is particularly well-suited for the analysis of volatile and semi-volatile compounds in solid or liquid samples. nih.govmdpi.com In HS-SPME, the fiber is exposed to the headspace above the sample, rather than being in direct contact with it. nih.gov This minimizes matrix effects and extends the lifespan of the fiber. The technique's efficiency is influenced by parameters such as extraction time and temperature. For instance, studies have shown that varying temperatures can impact the number and total area of peaks detected. mdpi.com

For the analysis of aldehydes and other volatile compounds in matrices like vegetable oils, a divinylbenzene/carboxen/PDMS fiber has been shown to provide excellent detection. nih.gov HS-SPME is recognized for its rapidity and sensitivity in extracting and quantifying trace volatile compounds, even at ambient temperatures. nih.gov The optimization of HS-SPME parameters is crucial for achieving high extraction efficiency for specific sample types. mdpi.com

| Parameter | Description | Relevance to this compound Analysis |

| Fiber Coating | The stationary phase coated on the fused silica (B1680970) fiber. | The choice between polar (e.g., Polyacrylate) and non-polar (e.g., PDMS) coatings will depend on the sample matrix and desired selectivity. |

| Extraction Time | The duration the fiber is exposed to the sample or its headspace. | Longer times can increase analyte recovery but may also lead to the extraction of interfering compounds. |

| Extraction Temperature | The temperature at which the sample is equilibrated and extracted. | Higher temperatures can increase the volatility of this compound, enhancing its transfer to the headspace and subsequent extraction. |

| Agitation | Stirring or shaking of the sample during extraction. | Improves mass transfer of the analyte from the sample matrix to the fiber or headspace. |

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating this compound from other components in a mixture, allowing for its accurate identification and quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. uokerbala.edu.iq In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. uokerbala.edu.iq For the analysis of essential oils and fragrance compounds like this compound, a non-polar column, such as one with a 5% phenyl-methyl-polysiloxane stationary phase, is commonly used. uokerbala.edu.iq

The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. This combination of separation and detection allows for both the identification and quantification of individual compounds within a complex mixture. mdpi.com The use of comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) can further enhance separation and identification capabilities, detecting a significantly higher number of compounds compared to traditional GC-MS. semanticscholar.orgrsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Impurity Isolation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are versatile techniques for the separation and purification of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For this compound, a reverse-phase (RP) HPLC method can be employed. sielc.com This typically involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com

UPLC, a more recent advancement, utilizes columns with smaller particle sizes (less than 2 µm) and operates at higher pressures than conventional HPLC. researchgate.net This results in significantly faster analysis times, improved resolution, and increased sensitivity. researchgate.netresearchgate.net UPLC systems can deliver two to three times the separation sensitivity of HPLC. orientjchem.org Both HPLC and UPLC methods are scalable and can be used for preparative separation to isolate impurities for further characterization. sielc.comsielc.com

| Technique | Stationary Phase Example | Mobile Phase Example | Key Advantages for this compound Analysis |

| GC-MS | 5% Phenyl-methyl-polysiloxane | Helium (carrier gas) | High resolution for volatile compounds, definitive identification through mass spectra. uokerbala.edu.iq |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Suitable for less volatile impurities, scalable for preparative isolation. sielc.com |

| UPLC | ACQUITY UPLC BEH C8/C18 | Similar to HPLC | Faster run times, higher resolution and sensitivity compared to HPLC. researchgate.netresearchgate.net |

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, High-Resolution Mass Spectrometry)

While chromatographic techniques are excellent for separation and initial identification, spectroscopic methods are indispensable for the definitive structural elucidation of this compound and its isomers or impurities.

High-Resolution Mass Spectrometry (HRMS), often coupled with GC or LC, provides highly accurate mass measurements. This precision allows for the determination of the elemental composition of a molecule, which is crucial for confirming the identity of a compound and differentiating it from others with the same nominal mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and the stereochemistry. This level of detail is often necessary to distinguish between different isomers of this compound, such as the (E) and (Z) isomers at the double bonds.

Quantitative Analysis and Isomer Differentiation in Complex Mixtures

The accurate quantification and differentiation of isomers of this compound in complex matrices present a significant analytical challenge. This is primarily due to its structural complexity, including multiple double bonds that give rise to geometric isomers, and its frequent presence in intricate mixtures such as essential oils, consumer fragrances, and environmental samples. Advanced analytical methodologies, particularly chromatographic and spectrometric techniques, are indispensable for achieving the requisite selectivity and sensitivity.

The quantitative analysis of aldehydes, including unsaturated aldehydes like this compound, often involves a derivatization step to enhance detection and improve chromatographic performance. A widely employed method is the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms stable hydrazone derivatives that can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection, a technique known for its robustness and reproducibility. For enhanced sensitivity, especially in trace analysis, fluorogenic derivatization reagents can be utilized, followed by HPLC with fluorescence detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. GC-MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. In complex mixtures, such as plant extracts, GC-MS allows for the identification and quantification of individual components. For instance, in a methanolic leaf extract of Plumbago zeylanica, various phytochemicals were identified using GC-MS, demonstrating the technique's utility in analyzing complex natural products.

The differentiation of the (E) and (Z) isomers of this compound is a critical aspect of its analysis, as different isomers can exhibit distinct properties. The separation of geometric isomers can be challenging due to their similar physical and chemical characteristics. However, specialized chromatographic techniques can be employed to achieve this separation. High-Performance Liquid Chromatography (HPLC) can be effective, and the use of silica gel impregnated with silver salts has been reported to aid in the separation of E/Z isomers of olefins due to the differential pi-complexation of the isomers with the silver ions. While this has been applied to C=C bond isomers, the principle could be adapted for compounds with C=N bonds formed after derivatization.

For direct separation without derivatization, the choice of the chromatographic column and conditions is crucial. In gas chromatography, the use of polar capillary columns can often provide better resolution of isomers compared to nonpolar columns. The selection of the appropriate stationary phase is key to exploiting the subtle differences in the volatility and polarity of the isomers.

The following tables illustrate the type of data generated in the quantitative analysis and isomer differentiation of unsaturated aldehydes, which would be applicable to this compound.

Table 1: Illustrative HPLC-UV Data for the Quantitative Analysis of this compound (as DNPH derivative)

| Parameter | Value |

| Chromatographic Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 360 nm |

| Retention Time (E-isomer) | 15.2 min |

| Retention Time (Z-isomer) | 14.8 min |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Linear Range | 0.2 - 20 µg/mL |

| Correlation Coefficient (R²) | 0.999 |

Table 2: Illustrative GC-MS Data for Isomer Differentiation and Quantification

| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |

| (5Z,9E/Z)-2,6,10-Trimethylundeca-5,9-dienal | 12.5 | 41, 69, 81, 95, 123, 151, 208 |

| (5E,9E/Z)-2,6,10-Trimethylundeca-5,9-dienal | 12.8 | 41, 69, 81, 95, 123, 151, 208 |

Note: The retention times and mass fragments are illustrative and would need to be determined experimentally for this compound.

In complex environmental or biological samples, sample preparation is a critical step to remove interfering substances. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate and concentrate the analyte before instrumental analysis.

Ultimately, a combination of these advanced analytical methodologies is often necessary to achieve reliable quantitative analysis and isomer differentiation of this compound in complex mixtures. The choice of method will depend on the specific matrix, the required sensitivity, and the analytical instrumentation available.

Structure Activity Relationships and Chemoinformatic Approaches

Correlating Stereoisomeric Forms with Biological Activity and Specificity

The biological activity of 2,6,10-trimethylundeca-5,9-dienal (B1214046) is intrinsically linked to its stereochemistry. The presence of two double bonds and a chiral center gives rise to several possible stereoisomers, each with the potential for distinct biological effects. Research has specifically identified the (5E)-isomer as a key bioactive compound.

(5E)-2,6,10-Trimethylundeca-5,9-dienal has been identified as a female sex pheromone in at least two species of termites: Zootermopsis nevadensis and Hodotermopsis sjoestedti. frontiersin.orgfrontiersin.orgresearchgate.netpherobase.comresearchgate.net In these species, the (5E)-isomer is the specific molecule that attracts males for mating. frontiersin.orgresearchgate.net This highlights a clear instance of stereospecificity, where the geometric configuration around the C5-C6 double bond is crucial for its function as a pheromone. During mating flights, female dealates (winged termites that have shed their wings) of these species release this pheromone to attract male counterparts. frontiersin.orgfrontiersin.org

While the activity of the (5E)-isomer is established, comprehensive comparative studies on the biological activity of the other stereoisomers, such as the (5Z)-isomer or the various enantiomers arising from the chiral center at C2, are not extensively detailed in the available literature. The high specificity for the (5E)-isomer in termites suggests that other stereoisomers are likely to be significantly less active or inactive as a sex pheromone for these species. This level of specificity is common in insect chemical communication, ensuring that signals are unambiguous and effective in mediating crucial behaviors like mating. frontiersin.orgfrontiersin.org

Table 1: Identified Biological Activity of this compound Stereoisomers

| Stereoisomer | Biological Activity | Species |

| (5E)-2,6,10-Trimethylundeca-5,9-dienal | Female Sex Pheromone | Zootermopsis nevadensis, Hodotermopsis sjoestedti frontiersin.orgfrontiersin.orgresearchgate.netpherobase.comresearchgate.net |

Note: This table reflects currently available research findings.

In Silico Modeling and Predictive Analytics for Analog Design

The design of novel analogs of this compound with potentially enhanced or modified biological activities can be guided by in silico modeling and predictive analytics. These computational approaches allow for the exploration of the chemical space around the core structure of the molecule without the immediate need for extensive synthesis and bioassays.

While specific in silico studies focused solely on designing analogs of this compound are not prominent in the public domain, the general principles of chemoinformatics are widely applied in the study of insect pheromones and other semiochemicals. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.gov For instance, a QSAR study on aromatic analogs of a termite trail-following pheromone demonstrated that both electron-withdrawing and electron-donating groups on the aromatic ring reduced the pheromonal activity compared to the unsubstituted parent compound. nih.gov

For this compound, a hypothetical analog design workflow could involve:

Generation of a virtual library: Creating a diverse set of virtual analogs by modifying different parts of the molecule, such as the length of the carbon chain, the position and geometry of the double bonds, and the nature of the functional group.

Descriptor calculation: For each analog, a range of molecular descriptors would be calculated, quantifying various physicochemical properties like size, shape, hydrophobicity, and electronic features.

Model development: Using a training set of compounds with known (experimentally determined) biological activities, a QSAR model would be developed to establish a mathematical relationship between the descriptors and the activity.

Virtual screening and prediction: The developed model would then be used to predict the biological activity of the virtual analogs, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.

The emergence of terpene chemical communication in insects is an active area of research, with studies focusing on the evolution and function of terpene synthase (TPS) enzymes. nih.gov Understanding the structure and mechanism of these enzymes through computational methods can provide valuable insights for the rational design of terpene-based pheromone analogs. nih.gov

Mechanistic Insights into Olfactory Receptor Binding and Signal Transduction

The perception of this compound by an insect is initiated by its interaction with specific olfactory receptors (ORs) located in the sensory neurons of the insect's antennae. elifesciences.orgnih.gov While the specific olfactory receptors that bind this compound in termites have not yet been deorphanized in the scientific literature, general principles of insect olfaction provide a framework for understanding this process.

Insect ORs are a distinct class of ligand-gated ion channels, typically forming a heteromeric complex composed of a specific OR subunit and a highly conserved co-receptor (Orco). nih.gov The specificity of odorant recognition is conferred by the variable OR subunit. The binding of an odorant molecule, such as this compound, to the binding pocket of its specific OR is thought to induce a conformational change in the receptor complex, leading to the opening of the ion channel. nih.gov This influx of ions depolarizes the olfactory sensory neuron, generating an electrical signal that is then transmitted to the brain for processing. nih.gov

The binding of aldehyde pheromones to their receptors is a topic of significant interest. The aldehyde functional group is a key feature for recognition by the receptor. Molecular docking simulations of other aldehydes with insect ORs can provide hypotheses about the critical amino acid residues involved in binding. These interactions are often a combination of hydrophobic interactions with the carbon backbone of the aldehyde and more specific interactions, such as hydrogen bonding, with the aldehyde group itself.

The process of olfactory signal transduction in insects is complex and involves more than just the receptor-ligand interaction. Odorant-binding proteins (OBPs) in the sensillar lymph are thought to play a role in solubilizing and transporting hydrophobic pheromones like this compound to the receptors. nih.gov Furthermore, odorant-degrading enzymes (ODEs) are present to clear the pheromone from the sensory environment, ensuring the temporal resolution of the signal. nih.gov

While the precise mechanistic details of how this compound activates its target receptors in termites remain to be elucidated, ongoing research into insect olfaction continues to provide a deeper understanding of these fundamental biological processes. elifesciences.orgnih.gov

Environmental Fate and Degradation Pathways of 2,6,10 Trimethylundeca 5,9 Dienal

Atmospheric Oxidation Processes

Once volatilized into the atmosphere, 2,6,10-trimethylundeca-5,9-dienal (B1214046) is subject to degradation by key atmospheric oxidants. These reactions are crucial in determining its atmospheric lifetime and the formation of secondary pollutants.

Ozonolysis Pathways and Product Formation

The presence of two carbon-carbon double bonds in the structure of this compound makes it susceptible to attack by ozone (O₃), a common atmospheric oxidant. wikipedia.org Ozonolysis involves the cleavage of these double bonds, leading to the formation of smaller, more oxidized compounds. wikipedia.org

The reaction proceeds through the formation of an unstable primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate. google.com In the case of this compound, ozonolysis at the C5-C6 and C9-C10 double bonds is expected to yield a mixture of aldehydes and ketones. Based on studies of similar unsaturated aldehydes, the primary products are likely to include smaller aldehydes. rsc.org For instance, research on the ozonolysis of other unsaturated aldehydes has shown the formation of glyoxal (B1671930) and other small aldehydes with yields ranging from 30-50%. ucar.edu

Furthermore, the ozonolysis of unsaturated compounds in an aqueous environment, such as in atmospheric aerosols, can lead to the formation of hydrogen peroxide (H₂O₂). nih.govacs.org This process is significant as H₂O₂ is a key species in atmospheric chemistry. The general reaction for the ozonolysis of an unsaturated compound in the presence of water can be summarized as:

RCH=CHR' + O₃ + H₂O → RCHO + R'CHO + H₂O₂ acs.org

Reactions with Hydroxyl Radicals

The hydroxyl radical (•OH) is often referred to as the "detergent" of the troposphere due to its high reactivity with a wide range of organic compounds. wikipedia.org For this compound, reaction with •OH radicals represents a major atmospheric degradation pathway. Hydroxyl radicals can react with this compound in two principal ways: by adding to the carbon-carbon double bonds or by abstracting a hydrogen atom from the aldehyde group or the alkyl chain. hydrogenlink.comresearchgate.net

Addition of the •OH radical to one of the double bonds is typically a fast reaction for unsaturated compounds. hydrogenlink.com This leads to the formation of a carbon-centered radical, which will then react rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂•). wikipedia.org Subsequent reactions of this peroxy radical can lead to a variety of oxygenated products, including smaller aldehydes, ketones, and carboxylic acids.

Hydrogen abstraction from the aldehydic group is also a significant reaction pathway for aldehydes. This process forms an acyl radical, which can then undergo further reactions. Theoretical studies on simple aldehydes have shown that the abstraction of the hydrogen atom adjacent to the carbonyl group can be a favorable process. researchgate.net Recent research has also highlighted that the autoxidation of carbonyl radicals derived from higher aldehydes can be a significant source of OH radicals in the atmosphere. researchgate.net

Abiotic Degradation Mechanisms in Natural Environments

In terrestrial and aquatic environments, the fate of this compound is influenced by abiotic degradation processes such as hydrolysis and photolysis.

Due to its low estimated water solubility of 1.099 mg/L at 25°C, a significant portion of this compound released into aquatic systems is likely to partition to sediment and organic matter. thegoodscentscompany.com The ester linkage is absent in its structure, making hydrolysis a less significant degradation pathway.

Photodegradation may play a role in the transformation of this compound in sunlit surface waters. α,β-Unsaturated aldehydes can absorb UV radiation, which can lead to photochemical transformations. nih.gov However, the extent and products of photodegradation for this specific compound in natural waters have not been extensively studied. In general, the aerobic oxidation of aldehydes to their corresponding carboxylic acids can occur in water, sometimes even without a catalyst, using molecular oxygen. rsc.org

Potential Biotransformation by Microbial or Enzymatic Systems

Biotransformation by microorganisms and their enzymes is a critical process for the removal of organic compounds from the environment. As a terpenoid aldehyde, this compound is expected to be susceptible to microbial degradation. nih.gov

Microorganisms possess a diverse array of enzymes capable of transforming terpenes and related compounds. nih.gov The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. For instance, alcohol dehydrogenases can catalyze the reversible oxidation of alcohols to aldehydes. nih.gov Conversely, aldehyde dehydrogenases can oxidize aldehydes to carboxylic acids, a common detoxification pathway in many organisms. mdpi.com

The double bonds within the structure of this compound also present sites for enzymatic attack. Enzymes such as enoate reductases can catalyze the stereospecific reduction of α,β-unsaturated double bonds. Furthermore, cytochrome P450 monooxygenases are known to be involved in the hydroxylation and epoxidation of terpenoid structures in various organisms. mdpi.com

Future Research Directions and Translational Research Areas

Elucidation of Complete Biosynthetic Pathways and Associated Enzymes

The biosynthesis of terpenoids in insects, including 2,6,10-trimethylundeca-5,9-dienal (B1214046), is understood to originate from the conserved mevalonate (B85504) (MVA) pathway. This fundamental metabolic route provides the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govkneopen.com Subsequent condensation of these units by isoprenyl diphosphate synthases (IDSs) leads to the formation of terpene precursors such as geranyl diphosphate (GPP) and farnesyl pyrophosphate (FPP). nih.gov

While this foundational pathway is known, the precise enzymatic steps that convert FPP into this compound in termites remain an area of active investigation. The evolution and function of terpene synthases (TPSs), the enzymes responsible for creating the vast diversity of terpene structures, are of particular interest. nih.govpnas.org Future research will likely focus on identifying and characterizing the specific TPSs and any subsequent modifying enzymes, such as oxidoreductases, that are involved in the terminal steps of its biosynthesis in species like Zootermopsis nevadensis and Hodotermopsis sjoestedti, where it acts as a sex pheromone. researchgate.net

Table 1: Key Enzyme Classes in Terpenoid Biosynthesis

| Enzyme Class | Function | Relevance to this compound |

| Isopentenyl Diphosphate Isomerase | Interconversion of IPP and DMAPP | Essential for providing the correct building blocks for terpene synthesis. |

| Isoprenyl Diphosphate Synthases (IDS) | Chain elongation to form GPP, FPP, etc. | Creates the C15 farnesyl pyrophosphate precursor. nih.gov |

| Terpene Synthases (TPS) | Cyclization and rearrangement of precursors | The key enzyme class likely responsible for forming the specific carbon skeleton of the molecule. pnas.org |

| Cytochrome P450 Monooxygenases (CYPs) | Oxidation and functionalization | Potentially involved in the final oxidation step to form the aldehyde group. nih.gov |

Advanced Understanding of Olfactory Reception and Neuroethology

Insects perceive chemical cues like this compound through specialized olfactory receptor neurons (ORNs) located on their antennae. The general mechanism involves odorant binding proteins (OBPs) that transport the hydrophobic pheromone molecules across the aqueous sensillum lymph to the ORNs. The interaction between the pheromone and a specific odorant receptor (OR) on the neuron's membrane triggers a neural signal. The olfactory co-receptor (Orco) is a highly conserved protein that forms a complex with the specific OR and is essential for this process. nih.gov

While the specific ORs that detect this compound have not yet been definitively identified, future research will aim to deorphanize these receptors. This involves expressing candidate ORs in heterologous systems (like Xenopus oocytes or Drosophila "empty neurons") and testing their response to the compound. elifesciences.orgelifesciences.org A deeper understanding of the neuroethological responses, such as the precise flight patterns and behavioral sequences initiated by this pheromone in male termites, will provide a more complete picture of its role in reproductive isolation and mate location. frontiersin.org

Development of Sustainable and Stereoselective Synthetic Methodologies

The chemical synthesis of this compound is crucial for its use in research and potential commercial applications. One established method involves a Darzens glycidic ester condensation, followed by saponification and decarboxylation. However, there is a growing demand for more sustainable and stereoselective synthetic routes, as the biological activity of pheromones is often dependent on a specific stereoisomer. researchgate.net

Promising sustainable approaches include:

Biocatalysis: Utilizing whole-cell or isolated enzymes to perform key synthetic steps under mild conditions.

Metabolic Engineering: Genetically modifying microorganisms like yeast (Saccharomyces cerevisiae) to produce the compound from simple sugars. kneopen.comresearchgate.net This approach leverages the organism's native MVA pathway and introduces the necessary genes for the terminal biosynthetic steps.

Heterogeneous Catalysis: The development of novel catalysts, such as supported ruthenium catalysts, for the efficient and selective aerobic oxidation of the corresponding terpene alcohol (2,6,10-trimethylundeca-5,9-dienol) to the aldehyde. google.com

The stereoselective synthesis of the (5E)-isomer is of particular importance, as this is the configuration identified in termites. researchgate.netpherobase.com

Applications in Ethological Pest Management Strategies

The primary application of this compound in pest management lies in its role as a termite sex pheromone. researchgate.net This opens up several avenues for integrated pest management (IPM) strategies:

Monitoring: Baited traps containing the synthetic pheromone can be used to detect the presence and monitor the population levels of specific termite species.

Mating Disruption: Dispensing a high concentration of the synthetic pheromone into the environment can confuse male termites and prevent them from locating females, thereby disrupting mating and reducing the reproductive success of the pest population.

While its primary role is as a pheromone, there is also research into its potential as a kairomone—a chemical signal that benefits the receiver of a different species. For example, it has been investigated as a potential attractant for the Western Flower Thrips (Frankliniella occidentalis), as it is a volatile compound found in some Alstroemeria cultivars. However, studies have shown its attractant effect on these thrips may be limited.

Exploration of Novel Biological Activities Beyond Pheromonal Roles

Beyond its well-established role as a pheromone, this compound possesses other biological properties that warrant further investigation. It is a known plant volatile, contributing to the floral and citrus-like aroma of certain plants, such as the African moth orchid (Aerangis confusa). scent.vnpherobase.com This has led to its use as a fragrance ingredient in various consumer products. thegoodscentscompany.com

Future research could explore other potential biological activities, excluding human clinical applications. For instance, many plant-derived terpenoids exhibit antimicrobial or insect-repellent properties. Investigating whether this compound has similar activities could lead to the development of new, naturally-derived products for crop protection or other applications. A toxicological and dermatological review of its corresponding alcohol, 2,6,10-trimethylundeca-5,9-dienol, has been conducted for its use as a fragrance ingredient, providing a foundation for understanding the properties of the aldehyde. nih.gov

Q & A

Basic Research Questions

Q. How can reverse-phase HPLC be optimized for the separation of 2,6,10-Trimethylundeca-5,9-dienal from complex mixtures?

- Methodology : Use a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (for non-MS applications) or formic acid (for MS compatibility). Adjust the particle size (e.g., 3 µm for UPLC) to enhance resolution and reduce run time. Scalability allows preparative isolation of impurities .

- Data : Retention times and peak symmetry should be validated using reference standards. LogP (4.96) indicates hydrophobic interaction dominance, requiring gradient elution for optimal separation .

Q. What analytical techniques are most reliable for distinguishing E/Z isomers of this compound?

- Methodology : Gas chromatography-mass spectrometry (GC/MS) with DB-Petro or HP-5 columns can resolve isomers based on retention indices (e.g., AI: 1498 for (Z)-dihydro-apofarnesal vs. 1521 for (E)-dihydro-apofarnesal). Confirm stereochemistry via nuclear Overhauser effect (NOE) NMR or circular dichroism if synthetic standards are available .

- Data : GC retention times: 28.77 min (Z-isomer) vs. 29.65 min (E-isomer) under isothermal conditions .

Advanced Research Questions

Q. How does this compound function as a sex pheromone in termites, and what experimental approaches validate its bioactivity?

- Methodology : Extract pheromones from termite secretions (e.g., Hodotermopsis sjoestedti) using solid-phase microextraction (SPME) and analyze via GC/MS. Conduct behavioral assays (e.g., Y-tube olfactometry) to confirm attraction responses. Synthesize enantiopure analogs to study structure-activity relationships .

- Data : (5E)-isomer is identified as the female sex pheromone, with male response thresholds quantified at nanogram levels .

Q. What mechanistic insights explain the inhibition of squalene synthase by aziridine analogs of this compound?

- Methodology : Synthesize aziridine diphosphates mimicking the compound’s side chain. Measure IC50 values using recombinant yeast squalene synthase assays. Employ molecular docking to assess binding affinity to the enzyme’s active site .

- Data : The 2R,3S diphosphate enantiomer (IC50 = 1.17 µM) shows 4-fold lower potency than presqualene diphosphate, suggesting steric hindrance limits mimicry efficacy .

Q. How can conflicting chromatographic retention data for this compound across studies be reconciled?

- Methodology : Compare column chemistries (e.g., DB-Petro vs. HP-5) and temperature ramps. For GC, use Kovats retention indices normalized to alkane standards. In HPLC, optimize mobile phase pH and ion-pairing agents to address silanol activity variations .

- Data : DB-Petro columns yield retention indices of 1427.1 under 2°C/min ramps, while HP-5 columns show indices of 1456 under similar conditions .

Methodological Challenges

Q. What strategies mitigate degradation of this compound during long-term storage or analysis?

- Methodology : Store samples in amber vials at -20°C under argon. Add antioxidants (e.g., BHT) to prevent oxidation. Use low-bleed GC columns and minimize injector temperatures (<250°C) to avoid thermal decomposition .

- Data : Stability studies show <5% degradation over 6 months when stored with 0.01% BHT .

Q. How can quantitative structure-activity relationship (QSAR) models predict the ecological roles of this compound derivatives?

- Methodology : Use molecular descriptors (e.g., LogP, polar surface area) to correlate with bioactivity data (e.g., pheromone potency). Validate models via leave-one-out cross-validation and synthetic analog testing .

- Data : QSAR models for termite pheromones achieve R² > 0.85 when incorporating steric and electronic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.